Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Description
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (CAS: 1332531-62-0) is a thiazole-derived carboxylate salt characterized by a pyrrolidine-substituted methyl group at the 2-position of the thiazole ring. The compound’s structure combines a heterocyclic thiazole core with a sodium carboxylate group, enhancing its aqueous solubility compared to esterified analogs.
Properties
IUPAC Name |
sodium;2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Na/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNHZBKVSZLOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Thiazole Synthesis: The starting material, 1,3-thiazole, is synthesized through the reaction of halides with thiourea.
Pyrrolidin-1-ylmethyl Group Addition: The pyrrolidin-1-ylmethyl group is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylate group is introduced through carboxylation reactions.
Neutralization: The resulting acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors, temperature control, and purification steps to ensure the quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests it may exhibit pharmacological properties, such as:
- Antimicrobial Activity : Research indicates that thiazole derivatives can possess antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Preliminary studies have shown that thiazole compounds may inhibit cancer cell proliferation. This compound could be explored for its effects on various cancer cell lines.
Biological Studies
The compound is utilized in biological assays to understand its interaction with biological systems:
- Enzyme Inhibition Studies : It can be used to investigate the inhibition of specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding Studies : This compound may be tested for binding affinity to various receptors, aiding in drug discovery processes.
Material Science
This compound has applications in the development of novel materials:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of polymers through its thiazole moiety.
- Nanotechnology : Its unique chemical structure can be explored in the synthesis of nanomaterials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Gram-positive bacteria. |
| Study B | Anticancer Effects | Reported a dose-dependent decrease in viability of cancer cell lines treated with the compound. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X involved in metabolic pathways. |
Mechanism of Action
The mechanism by which Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Key Compounds for Comparison:
Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (QY-0322; CAS: 1332529-28-8)
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate (QY-8524; CAS: 1401425-87-3)
Sodium 2-pyridin-2-yl-1,3-thiazole-4-carboxylate (QY-4049; CAS: 115311-41-6)
Comparative Data Table:
| Compound Name | Substituent | Ring Size/Type | Molecular Weight (g/mol) | Solubility (Predicted) | Key Features |
|---|---|---|---|---|---|
| This compound | Pyrrolidinylmethyl | 5-membered (aliphatic) | 283.3 (estimated) | High (aqueous) | Flexible aliphatic amine, enhances hydrophilicity |
| Sodium 2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | Piperidinylmethyl | 6-membered (aliphatic) | 297.3 (estimated) | Moderate | Increased steric bulk, reduced polarity vs. pyrrolidine |
| Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | Pyrrolidinyl (direct) | 5-membered (aliphatic) | 237.3 (estimated) | High | Direct pyrrolidine substitution; compact structure |
| Sodium 2-pyridin-2-yl-1,3-thiazole-4-carboxylate | Pyridinyl | 6-membered (aromatic) | 242.2 (estimated) | Moderate | Aromatic π-system, potential for metal coordination |
Analysis:
- Substituent Effects: Pyrrolidinylmethyl vs. Pyrrolidinylmethyl vs. Direct Pyrrolidinyl: The methyl spacer in the target compound may reduce steric strain compared to direct substitution (QY-8524), enhancing synthetic accessibility . Aliphatic vs. Aromatic Substituents: Pyridinyl groups (QY-4049) introduce aromaticity and hydrogen-bonding capabilities, differing from the aliphatic amines in the target compound .
Solubility : Sodium carboxylate derivatives generally exhibit higher aqueous solubility than their methyl ester counterparts (e.g., methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate from ). The sodium ion facilitates dissolution in polar solvents, critical for pharmaceutical formulations .
Biological Activity
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate (CAS Number: 1332531-62-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with bacterial enzymes and cellular structures. The thiazole ring contributes to its ability to inhibit essential bacterial processes, such as protein synthesis and cell wall formation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties.
Antibacterial Efficacy
In vitro tests have shown that this compound is effective against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
| Enterococcus faecalis | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that this compound can be a potent candidate for treating infections caused by these pathogens .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans and Fusarium oxysporum:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal activity suggests that this compound could be explored further for therapeutic applications in fungal infections .
Case Studies
Several studies illustrate the effectiveness of this compound:
- Study on Antibacterial Properties : In a recent investigation, this compound was tested against clinical isolates of S. aureus and E. coli, showing complete bacterial death within eight hours at specific concentrations .
- Evaluation of Antifungal Effects : Another study assessed its efficacy against fungal strains, demonstrating significant inhibition at low concentrations compared to standard antifungal agents .
Q & A
Q. What statistical approaches are recommended for analyzing biological activity data in structure-activity relationship (SAR) studies?
- Answer :
- Use multivariate regression (e.g., PLS or PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Validate models via cross-validation and external test sets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
